3-(1-Phenylcyclopropyl)azetidine
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Overview
Description
3-(1-Phenylcyclopropyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring fused to a cyclopropyl group with a phenyl substituent. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylcyclopropyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenylcyclopropylamine with suitable azetidine precursors under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic agents and controlled reaction environments to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Phenylcyclopropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under the influence of strong nucleophiles like sodium hydride or organolithium reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(1-phenylcyclopropyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)12(6-7-12)11-8-13-9-11/h1-5,11,13H,6-9H2 |
InChI Key |
QUSDAKDOTOKGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2CNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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